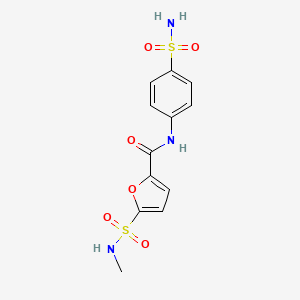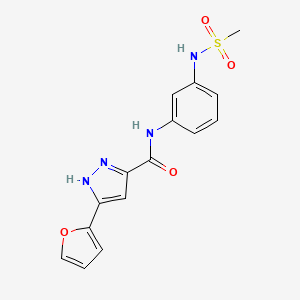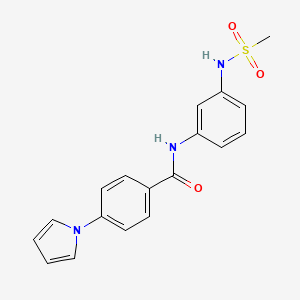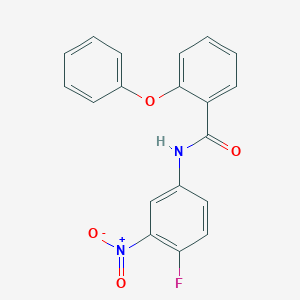
5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide, also known as MS-PPF, is a novel small molecule that has been studied for its potential applications in scientific research. MS-PPF has a unique chemical structure, which is composed of two sulfonamide groups and a 5-methylsulfamoyl group attached to a furan ring. This molecule has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Mechanism of Action
The mechanism of action of 5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide is not yet fully understood. However, it is believed that the molecule binds to specific proteins and inhibits their activity. It is also believed that 5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide can modulate the activity of enzymes involved in metabolic pathways, as well as inhibit the activity of enzymes involved in drug metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide are not yet fully understood. However, it has been shown to inhibit the activity of enzymes involved in drug metabolism, which could lead to improved drug efficacy. In addition, 5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide has been shown to bind to specific proteins and inhibit their activity, which could have a variety of effects on biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide has several advantages for use in laboratory experiments. It is a small molecule, which makes it easier to handle and store. In addition, it is relatively inexpensive and can be synthesized from commercially available intermediates. However, there are some limitations to using 5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide in laboratory experiments. For example, the mechanism of action of 5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide is not yet fully understood, which can make it difficult to predict the effects of the molecule on biochemical and physiological processes.
Future Directions
In the future, more research is needed to better understand the mechanism of action of 5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide and its potential applications in biochemistry, physiology, and pharmacology. In addition, further research is needed to explore the potential of 5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide as a tool to study protein-protein interactions. Finally, studies are needed to investigate the potential of 5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide to modulate the activity of enzymes involved in metabolic pathways and drug metabolism.
Synthesis Methods
5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide can be synthesized from commercially available intermediates, such as 4-sulfamoylphenylacetic acid, 5-methylsulfamoyl-2-furoic acid, and 4-sulfamoylbenzaldehyde. The synthesis method involves a condensation reaction between the 4-sulfamoylphenylacetic acid and the 5-methylsulfamoyl-2-furoic acid, followed by the addition of 4-sulfamoylbenzaldehyde to form the desired product.
Scientific Research Applications
5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. In biochemistry, 5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide has been used as a tool to study protein-protein interactions, as it can bind to specific proteins and inhibit their activity. In physiology, 5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide has been studied for its potential to modulate the activity of enzymes involved in metabolic pathways. In pharmacology, 5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide has been studied for its potential to inhibit the activity of enzymes involved in drug metabolism, which could lead to improved drug efficacy.
properties
IUPAC Name |
5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O6S2/c1-14-23(19,20)11-7-6-10(21-11)12(16)15-8-2-4-9(5-3-8)22(13,17)18/h2-7,14H,1H3,(H,15,16)(H2,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVGTSMADIUGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(O1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577536.png)
![1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577541.png)



![7-[(4-chlorophenyl)methyl]-3-methyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577570.png)
![2-(4-chlorophenoxy)-2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide](/img/structure/B6577573.png)
![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6577581.png)
![4-(4-methoxybenzenesulfonyl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}butanamide](/img/structure/B6577586.png)

![3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577601.png)
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577623.png)
![3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6577627.png)
![2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577631.png)